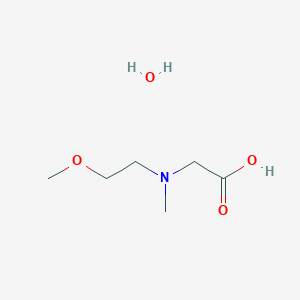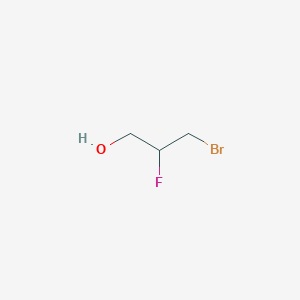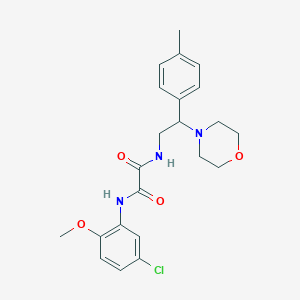![molecular formula C24H20O5 B2548575 (Benzyloxyphényl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)méthanone CAS No. 277325-79-8](/img/structure/B2548575.png)
(Benzyloxyphényl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone, is a complex organic molecule that may be related to the compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they provide insights into similar molecular structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime . This process may be similar to the synthesis of the compound of interest, which could involve a substitution reaction as one of its steps. The synthesis of such compounds is typically characterized using various spectroscopic techniques, and the structure is often confirmed by single crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of organic compounds can be complex, with various functional groups contributing to the overall conformation and stability. For instance, the piperidine ring in the compound studied in paper adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. These structural details are crucial for understanding the behavior and reactivity of the molecule. Similarly, the compound of interest may have specific conformational features that influence its properties and interactions.
Chemical Reactions Analysis
The reactivity of a compound can be inferred from its molecular structure and the presence of certain functional groups. The compound from paper exhibits both inter- and intramolecular hydrogen bonds, which can affect its reactivity. Additionally, the presence of C—Cl···π and π···π interactions can stabilize the crystal structure. These types of interactions may also be relevant to the compound of interest, affecting its chemical reactions and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For example, the compound in paper is stable in a specific temperature range, as revealed by thermogravimetric analysis. The HOMO-LUMO energy gap and other electronic parameters evaluated through density functional theory calculations can provide insights into the electronic properties of the molecule. Similarly, the molecular electrostatic potential map can identify reactive sites on the molecular surface . These analyses are essential for understanding the behavior of the compound under various conditions and can be applied to the compound of interest to predict its properties.
Applications De Recherche Scientifique
Recherche en découverte précoce
Ce composé est fourni par Sigma-Aldrich aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Il est utilisé dans les premières étapes de la recherche scientifique, où ses propriétés et ses applications potentielles sont explorées .
Stratégie de désymétrisation asymétrique
Dans une étude, une O-arylation intramoléculaire hautement énantiosélective catalysée par le palladium a été mise en place pour la formation d'importants (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanols . Cette stratégie est basée sur une désymétrisation asymétrique .
Exploration des propriétés à l'état fondamental et à l'état excité
Le composé est utilisé dans l'exploration des propriétés à l'état fondamental et à l'état excité des dihydrobenzodioxine phénanthroimidazoles . Les spectres d'absorption et d'émission ont été mesurés dans le dichlorométhane et les films minces sur des substrats en quartz .
Antagonistes du sous-type C du récepteur α2-adrénergique
Le composé est lié aux antagonistes du sous-type C du récepteur α2-adrénergique (alpha-2C) . Ces antagonistes sont utilisés dans le traitement et/ou la prophylaxie des troubles respiratoires liés au sommeil, y compris les apnées du sommeil obstructives et centrales et les ronflements .
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c25-22(18-8-4-5-9-19(18)28-15-16-6-2-1-3-7-16)24-23(29-24)17-10-11-20-21(14-17)27-13-12-26-20/h1-11,14,23-24H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYSACKNHAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)



![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)